4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structural features and functional groups. This compound includes a dioxaborolane ring, which contains boron and oxygen atoms in its structure, contributing to its reactivity and potential applications in various fields. The molecular formula is with a molecular weight of approximately 246.15 g/mol .
Synthesis of this compound can be achieved through several methods:
4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane has several applications:
Interaction studies involving this compound primarily focus on its reactivity with other organic compounds and biomolecules. The dioxaborolane ring allows for interactions that can enhance solubility and stability of drugs in biological systems. Research indicates that these interactions can be leveraged for targeted drug delivery and improving bioavailability .
Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 852110-33-9 | 1.00 | Contains isopropyl substituent enhancing steric bulk |
2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1683582-61-7 | 0.98 | Ethyl group provides different electronic properties |
2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol | 1362243-52-4 | 0.93 | Incorporates a secondary alcohol functionality |
2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 850567-53-2 | 0.93 | Bromoethyl group introduces halogen reactivity |
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 857934-92-0 | 0.93 | Allyl group allows for further functionalization possibilities |
These compounds exhibit variations in their substituents which influence their reactivity and potential applications while retaining the core dioxaborolane structure .
The systematic name 4,4,5,5-tetramethyl-2-tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane derives from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic hydrocarbons and boron-containing heterocycles. The parent structure is a tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaene system, a fused polycyclic hydrocarbon with three rings: one eight-membered, two two-membered, and a bridging double bond system at positions 4,7. The substituents include four methyl groups at positions 4,4,5,5 and a 1,3,2-dioxaborolane ring attached at position 2 of the tricyclic core.
The dioxaborolane moiety consists of a five-membered ring with two oxygen atoms and one boron atom, where boron is bonded to two oxygen atoms and the tricyclic hydrocarbon. The numbering prioritizes the boron atom as position 1, with oxygen atoms at positions 2 and 4, and methyl groups occupying positions 4 and 5. This nomenclature aligns with IUPAC guidelines for borate esters, which emphasize functional group suffix prioritization and substituent numbering based on atomic connectivity.
Boron-containing heterocycles have evolved significantly since the early 20th century, driven by their unique electronic properties and applications in catalysis and materials science. Early work focused on simple borazine analogs, but the discovery of the Suzuki–Miyaura cross-coupling reaction in 1979 marked a turning point, enabling efficient carbon–boron bond formation and spurring interest in complex boron heterocycles. The development of benzoborauracils in the late 1990s demonstrated boron’s versatility in forming stable, aromatic-like systems with potential pharmacological activity.
The tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaene framework represents a modern advancement in polycyclic boron chemistry. Its synthesis builds on methodologies for constructing strained hydrocarbon systems, such as Diels-Alder cycloadditions and transition-metal-catalyzed annulations. The incorporation of a dioxaborolane ring into this scaffold reflects ongoing efforts to enhance the stability and reactivity of organoboron compounds for applications in polymer chemistry and drug delivery.
Dioxaborolane derivatives, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are pivotal in synthetic chemistry due to their role as protecting groups for boronic acids and intermediates in cross-coupling reactions. The tetramethyl substitution on the dioxaborolane ring enhances steric protection around the boron atom, mitigating undesired protodeboronation and improving stability under aqueous conditions. This structural feature is critical in Suzuki–Miyaura couplings, where the dioxaborolane group facilitates transmetalation with palladium catalysts, enabling efficient aryl–aryl bond formation.
The fusion of a dioxaborolane ring with a tricyclic hydrocarbon introduces conformational rigidity, which can influence the compound’s electronic properties and binding affinity in catalytic systems. Recent studies highlight such hybrid structures as promising candidates for organic light-emitting diodes (OLEDs) and boron neutron capture therapy (BNCT) agents, leveraging boron’s ability to absorb thermal neutrons.